molecular formula C16H17N3O4S B021000 cephalexin CAS No. 108260-04-4

cephalexin

Numéro de catalogue: B021000
Numéro CAS: 108260-04-4
Poids moléculaire: 347.4 g/mol
Clé InChI: ZAIPMKNFIOOWCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in the pharmaceutical industry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and is primarily used in the synthesis of various antibiotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from the basic β-lactam ring structure. The key steps include:

    Formation of the β-lactam ring: This is achieved through cyclization reactions involving amino acids and other precursors.

    Introduction of the thiazolidine ring: This step involves the incorporation of sulfur into the β-lactam ring to form the thiazolidine ring.

    Acylation: The amino group is acylated with phenylacetyl chloride to introduce the phenylacetyl group.

    Final modifications: Additional steps may include methylation and other modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow chemistry and advanced purification techniques .

Analyse Des Réactions Chimiques

Hydrolysis of Cephalexin

  • The hydrolysis reactions of this compound can be studied to determine kinetic parameters .
  • Amphoteric compounds and buffers can promote the reaction .
  • Low concentrations of methanol promote the reaction, while high concentrations inhibit it .
  • Organic solvents like ethanol, isopropanol, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), ethylene glycol (EG), and 1,4-dioxane inhibit the reaction rate to varying degrees .

Degradation of this compound

  • This compound can be degraded under heat stress and photolytic conditions .
  • This compound degradation can be initiated by OH radicals .
    • The affinity of this compound for addition reactions increases from the gas to the aqueous phase .

Other Reactions

  • This compound can reduce gold ions to synthesize gold nanostructures in an aqueous medium .
  • This compound undergoes S-oxidation reaction by potassium caroate in acidic medium .

Factors Affecting Reaction Rate

FactorEffect
Amphoteric compoundsAccelerates reaction speed
BuffersAccelerates reaction speed
Low methanol conc.Promotes reaction
High methanol conc.Inhibits reaction
EthanolDecreases reaction rate by 63.89%
IsopropanolDecreases reaction rate by 58.33%
THFDecreases reaction rate by 47.22%
DMSODecreases reaction rate by 25%
EGDecreases reaction rate by 16.67%
1,4-dioxaneDecreases reaction rate by 2.78%

This compound Allergy and Hypersensitivity

  • Cephalosporins, including this compound, can cause hypersensitivity reactions (HSRs) ranging from benign exanthema to anaphylaxis .
  • Maculopapular exanthema are the most common form of delayed reactions .
  • This compound is categorized under Group B cephalosporins, sharing a common R1 amino group .
  • Studies suggest that cephalosporin allergy is based on side-chain structure .

Applications De Recherche Scientifique

Indications for Use

Cephalexin is indicated for the treatment of a variety of infections, including:

  • Urinary Tract Infections (UTIs) : Effective against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
  • Respiratory Tract Infections : Treats conditions like bronchitis and pneumonia caused by bacteria including Streptococcus pneumoniae.
  • Skin and Soft Tissue Infections : Commonly used for infections caused by Staphylococcus aureus and Streptococcus pyogenes.
  • Bone Infections : Effective against osteomyelitis caused by susceptible organisms.
  • Otitis Media : Approved for treating middle ear infections in children .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in clinical settings:

  • Prophylaxis in Surgical Patients :
    A study highlighted the use of this compound in patients undergoing orthopedic surgery to prevent postoperative infections. The findings indicated a significant reduction in infection rates when this compound was administered preoperatively .
  • Management of Chronic UTIs :
    In a cohort study involving patients with recurrent UTIs, this compound was shown to be effective in reducing recurrence rates when used as a long-term prophylactic agent .
  • Treatment of Skin Infections :
    A clinical trial assessed the efficacy of this compound in treating skin infections, reporting high success rates in eliminating pathogens within a week of treatment .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antibiotics for various infections:

Infection TypeThis compound EfficacyAlternative AntibioticsNotes
Urinary Tract InfectionsHighNitrofurantoinEffective against E. coli
Skin InfectionsModerate to HighDicloxacillinEffective against MSSA
Respiratory InfectionsHighAmoxicillinEffective against S. pneumoniae
Bone InfectionsModerateClindamycinUsed for specific pathogens

Safety Profile and Resistance

This compound is generally well-tolerated, but it may cause side effects such as gastrointestinal disturbances and allergic reactions. Importantly, resistance patterns are emerging, particularly among certain strains of bacteria that may produce beta-lactamase enzymes, rendering this compound less effective . Continuous monitoring and susceptibility testing are recommended to ensure effective treatment.

Mécanisme D'action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific side chains, which confer distinct pharmacological properties, including its spectrum of activity and resistance to certain bacterial enzymes .

Propriétés

Numéro CAS

108260-04-4

Formule moléculaire

C16H17N3O4S

Poids moléculaire

347.4 g/mol

Nom IUPAC

7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)

Clé InChI

ZAIPMKNFIOOWCQ-UHFFFAOYSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

SMILES canonique

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)[NH3+])SC1)C(=O)[O-]

Synonymes

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(aminophenylacetyl)amino]-3-methyl-8-oxo-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.